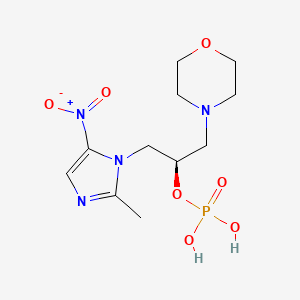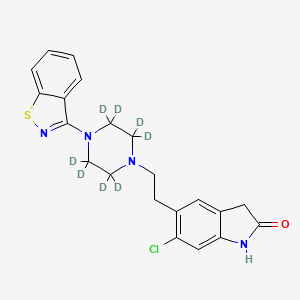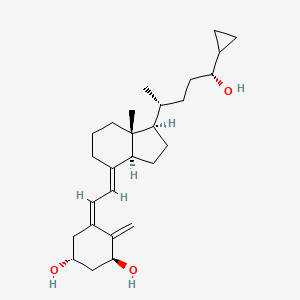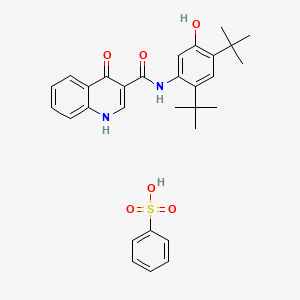
Niraparib metabolite M1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
尼拉帕利代谢物 M1,也称为尼拉帕利羧酸,是尼拉帕利的初级代谢物。尼拉帕利是一种口服活性聚 (ADP-核糖) 聚合酶抑制剂,用于治疗复发性上皮卵巢癌、输卵管癌或原发性腹膜癌。 尼拉帕利代谢物 M1 是通过尼拉帕利的水解形成的,在该药物的代谢途径中起着至关重要的作用 .
作用机制
尼拉帕利代谢物 M1 是通过羧酸酯酶水解尼拉帕利而形成的。代谢物本身没有活性,但可以进一步结合形成 M1 的葡萄糖醛酸苷。尼拉帕利,母体化合物,通过抑制聚 (ADP-核糖) 聚合酶发挥作用,这些酶在 DNA 修复中起作用。 通过阻断这些酶,尼拉帕利诱导癌细胞的细胞毒性,特别是那些具有 BRCA1 和 BRCA2 突变的细胞 .
生化分析
Biochemical Properties
Niraparib Metabolite M1 is formed through the action of carboxylesterases (CEs) on Niraparib . This metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . The oxidative pathway is minimal in the metabolism of Niraparib .
Cellular Effects
As an inactive metabolite of Niraparib, this compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . Its formation is a key part of the metabolism and elimination of Niraparib, a drug that has significant cellular effects due to its inhibition of PARP enzymes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its formation and further metabolism. Niraparib is metabolized by carboxylesterases to form this compound, which is then subject to glucuronidation .
Temporal Effects in Laboratory Settings
The formation of this compound from Niraparib is a part of the drug’s metabolism and elimination process. In a study, the elimination of radioactivity associated with Niraparib was slow, with a half-life in plasma averaging 92.5 hours . This suggests that the formation and elimination of this compound may also occur over a relatively long timescale.
Metabolic Pathways
This compound is part of the metabolic pathway of Niraparib. Niraparib is metabolized by carboxylesterases to form this compound, which can then undergo glucuronidation .
准备方法
合成路线和反应条件: 尼拉帕利代谢物 M1 是通过尼拉帕利的水解合成的。该过程涉及尼拉帕利中酰胺键的断裂,导致形成尼拉帕利羧酸。 该反应可以被羧酸酯酶催化,羧酸酯酶是促进酯和酰胺键水解的酶 .
工业生产方法: 尼拉帕利代谢物 M1 的工业生产涉及尼拉帕利的大规模合成,然后进行酶促水解。优化反应条件以确保代谢物的高产率和纯度。 该过程通常涉及使用生物反应器,在其中在受控的温度、pH 和酶浓度条件下进行酶促反应 .
化学反应分析
反应类型: 尼拉帕利代谢物 M1 主要经历水解和结合代谢转化。 尼拉帕利的代谢中氧化途径很少 .
常用试剂和条件:
主要产物:
水解产物: 尼拉帕利羧酸 (M1)。
结合产物: M1 的葡萄糖醛酸苷.
科学研究应用
相似化合物的比较
尼拉帕利代谢物 M1 可以与其他聚 (ADP-核糖) 聚合酶抑制剂的代谢物进行比较,例如:
独特性: 尼拉帕利代谢物 M1 在其形成和随后的代谢转化中是独一无二的。 氧化途径的参与很少,这使其与可能经历显着氧化代谢的其他代谢物区分开来 .
属性
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHGRLURKGIFL-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476777-06-6 |
Source


|
| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

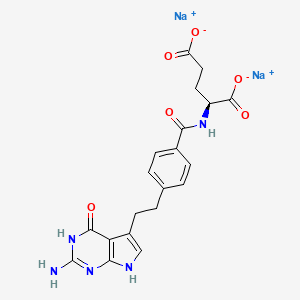



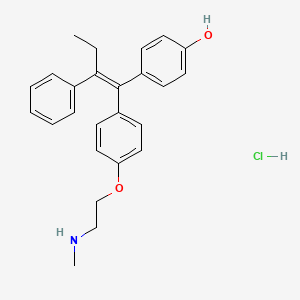
![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)
